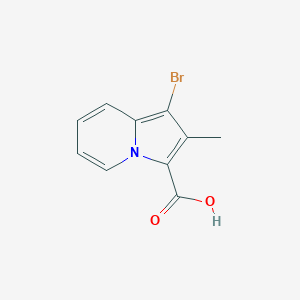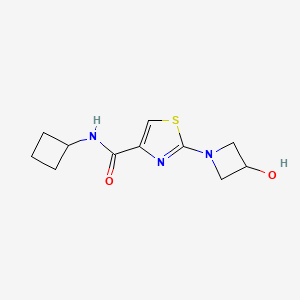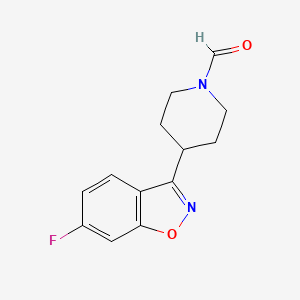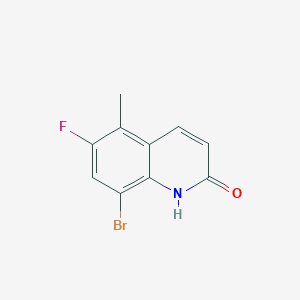
1-Bromo-2-methylindolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methylindolizine-3-carboxylic acid typically involves the bromination of 2-methylindolizine-3-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions
1-Bromo-2-methylindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the indolizine ring.
Reduction: Reduced forms with altered oxidation states.
Coupling: Complex molecules with extended conjugation or additional functional groups.
科学的研究の応用
1-Bromo-2-methylindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrially relevant compounds.
作用機序
The mechanism of action of 1-Bromo-2-methylindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can facilitate binding to specific sites, while the indolizine ring can interact with aromatic residues in proteins. The exact pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2-Methylindolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2-methylindolizine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Iodo-2-methylindolizine-3-carboxylic acid: Contains an iodine atom, which can participate in different types of reactions compared to bromine.
Uniqueness
1-Bromo-2-methylindolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
1-bromo-2-methylindolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(11)7-4-2-3-5-12(7)9(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
IRMBEOOLLFGKLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)


![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)

![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)

